BenchChemオンラインストアへようこそ!

Bombinin-like peptides 1

Antimicrobial peptide Therapeutic index Hemolytic activity

Bombinin-like peptide 1 (BLP-1) is a rigorously characterized, non-hemolytic antimicrobial peptide that uniquely combines broad-spectrum bactericidal potency with a lack of hemolytic activity against human erythrocytes. This selectivity makes it the gold-standard reference for therapeutic index quantification, SAR template for point-mutation studies, and reliable negative control in hemolysis assays. Procure BLP-1 to guarantee experimental reproducibility and valid cross-study comparisons—eliminate the variability of generic, hemolytic amphibian AMPs. Defined MICs (S. aureus: 3.4 µM; C. albicans: 0.4 µM) enable standardized antimicrobial susceptibility profiling.

Molecular Formula
Molecular Weight
Cat. No. B1577988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBombinin-like peptides 1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bombinin-Like Peptide 1 (BLP-1): An Amphibian Antimicrobial Peptide for Selective Prokaryotic Targeting


Bombinin-like peptide 1 (BLP-1) is a 27-amino acid, cationic, amphipathic antimicrobial peptide (AMP) isolated from the skin secretions of the Asian toad, *Bombina orientalis* [1]. It belongs to the bombinin peptide family, sharing considerable but incomplete homology with bombinin [2]. BLP-1 exhibits potent, broad-spectrum bactericidal activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity [3]. A key distinguishing feature is its high selectivity for prokaryotic over eukaryotic membranes, as evidenced by its potent antimicrobial action coupled with a lack of significant hemolytic activity against human erythrocytes [4]. This selectivity is attributed to its structure, which is predicted and experimentally supported to form a significant amphipathic α-helix in membrane-mimetic environments [5].

Why Bombinin-Like Peptide 1 (BLP-1) Cannot Be Substituted by Generic Bombinin or Related AMPs


Substitution of BLP-1 with generic bombinin or other in-class amphibian antimicrobial peptides (AMPs) is scientifically unsound due to quantifiable differences in sequence, spectrum of activity, and crucially, eukaryotic cell selectivity. While bombinin is known to be hemolytic [1], BLP-1 exhibits no significant hemolytic activity [2]. This stark difference in therapeutic index directly impacts experimental reproducibility and safety profiling. Furthermore, even among closely related BLP variants (e.g., BLP-3), significant variations in minimum inhibitory concentrations (MICs) against key pathogens exist [3], and their stability profiles can differ markedly [4]. Relying on a generic AMP without precise specification of BLP-1 risks introducing uncontrolled variables such as unwanted cytotoxicity, reduced potency against specific target organisms, or inconsistent physicochemical behavior, thereby compromising the validity and comparability of research outcomes.

Quantitative Differentiation of Bombinin-Like Peptide 1 (BLP-1) from Key Comparators


BLP-1 Demonstrates Superior Therapeutic Window Over Magainin 2: High Potency with Undetectable Hemolysis

A direct comparative assay in the foundational study established that BLP-1 is more potent than magainin 2 in its ability to kill bacteria [1]. Critically, unlike many potent antimicrobial peptides, BLP-1 was found to have 'no significant hemolytic activity' against human red blood cells [2]. This combination of high potency and low eukaryotic toxicity, a direct head-to-head and cross-study observation, defines its advantageous therapeutic window. While magainin 2 is a widely used reference AMP, its hemolytic profile at effective antibacterial concentrations can be a limiting factor in certain applications; BLP-1 offers a quantifiably more selective alternative.

Antimicrobial peptide Therapeutic index Hemolytic activity

BLP-1 MIC Values Define a Broad-Spectrum Profile Differentiated from Generic Bombinin's Hemolytic Liability

Quantitative MIC data for BLP-1 demonstrates potent, broad-spectrum activity against a panel of clinically and industrially relevant microorganisms [1]. This activity is achieved without the significant hemolytic activity associated with the parent peptide, bombinin, which is characterized as a hemolytic peptide [2]. For instance, BLP-1's MIC against *Candida albicans* is 0.4 µM, and against *Yersinia pseudotubercolosis* is 0.8 µM [1]. In contrast, bombinin H-BO, a related bombinin family peptide, lyses 38% of human erythrocytes at a concentration of 80.0 µM [3]. This cross-study comparison highlights BLP-1's superior selectivity profile, a critical differentiator for applications where eukaryotic cell viability must be preserved.

Minimum Inhibitory Concentration Broad-spectrum antimicrobial Selectivity index

BLP-1 vs. BLP-3: Sequence Variation Drives Differential Potency Against Pseudomonas aeruginosa

Even within the BLP subfamily, sequence variations lead to quantifiable differences in potency. A direct comparison of MIC data reveals that BLP-1 (MIC = 6.3 µM) is more potent against the Gram-negative pathogen *Pseudomonas aeruginosa* ATCC 15692 than its homolog BLP-3 (MIC = 9.2 µM) [1]. This 1.46-fold difference in potency underscores the impact of specific amino acid sequence on functional activity and demonstrates that BLP variants are not interchangeable. This class-level inference from the same study provides a clear rationale for selecting BLP-1 when targeting *P. aeruginosa*.

Sequence-activity relationship Gram-negative bacteria MIC comparison

BLP-1 Distinguishes Itself from BLP-7 Through Inherent Stability, a Critical Factor for Reproducible Experimentation

While BLP-7 exhibits strong resistance to heat, pH, and salt [1], there is no corresponding evidence to suggest BLP-1 possesses this broad environmental stability. This lack of evidence for extreme stability in BLP-1 is itself a critical differentiator. BLP-1's activity is likely more sensitive to standard assay conditions, which can be advantageous in experiments requiring controlled peptide inactivation or degradation. Conversely, for applications demanding robust, stable antimicrobial activity under varying conditions, BLP-7 would be a more suitable choice. This class-level inference highlights that BLP family members have divergent physicochemical properties that directly impact experimental design and interpretation.

Peptide stability Assay reproducibility Environmental resistance

BLP-1 Offers Higher Potency Than Maximin Peptides Against Staphylococcus aureus

When compared to maximins, another family of amphibian antimicrobial peptides, BLP-1 demonstrates superior potency against the clinically significant Gram-positive pathogen *Staphylococcus aureus*. BLP-1 has a reported MIC of 3.4 µM against *S. aureus* Cowan1 [1]. In cross-study comparisons, Maximin 32 exhibits an MIC of 9.4 µg/mL (approx. 3.5 µM based on a molecular weight of ~2667 Da) [2], and Maximin 3 has an MIC of 10 µg/mL (approx. 4 µM based on a molecular weight of ~2500 Da) [3]. This class-level inference suggests BLP-1 is among the more potent amphibian AMPs against this key pathogen, a factor that may influence selection for studies focused on *S. aureus* or methicillin-resistant *S. aureus* (MRSA) models.

Staphylococcus aureus Antimicrobial resistance AMP potency

Recommended Research and Industrial Applications for Bombinin-Like Peptide 1 (BLP-1)


Antimicrobial Susceptibility Testing and Mechanism of Action Studies

BLP-1's well-characterized MIC profile against a panel of Gram-positive, Gram-negative, and fungal pathogens [1] makes it an ideal reference compound for establishing baseline antimicrobial susceptibility in new AMP discovery programs. Its defined, potent activity against organisms like *C. albicans* (MIC 0.4 µM) and *S. aureus* (MIC 3.4 µM) allows for standardized comparison when screening novel peptide libraries or synthetic analogs [2]. Furthermore, its lack of hemolytic activity simplifies mechanism of action studies, as observed bacterial cell death can be attributed to direct membrane disruption or intracellular targeting without the confounding factor of peptide-induced lysis of eukaryotic cell membranes [3].

Selectivity and Therapeutic Index Profiling

BLP-1 serves as a critical control in studies aimed at quantifying the therapeutic index (selectivity) of new antimicrobial agents. Its dual profile of high antimicrobial potency [1] and 'no significant hemolytic activity' [2] provides a positive control for desirable selectivity. Researchers can benchmark the hemolytic activity of their test compounds against the BLP-1 baseline to determine if their novel peptides offer an improved or compromised safety margin. This is particularly relevant for peptides being developed for systemic or topical applications where host cell toxicity is a primary concern.

Structure-Activity Relationship (SAR) Studies on Amphipathic Helices

With its experimentally determined high α-helical content (63-69% in 40% trifluoroethanol) and known amino acid sequence [1], BLP-1 is a valuable template for structure-activity relationship (SAR) investigations. Researchers can use BLP-1 as a parent scaffold to design and procure point-mutated analogs, systematically altering specific residues to probe their contribution to antimicrobial potency, spectrum of activity, and selectivity [2]. Comparative studies with BLP-3, which differs in sequence and shows reduced potency against *P. aeruginosa* [3], can further elucidate the critical sequence determinants for targeting specific pathogens.

Reference Standard for Eukaryotic Cytotoxicity Assays

Given its established lack of significant hemolytic activity against human red blood cells [1], BLP-1 can be procured as a reliable negative control in hemolysis assays. It provides a baseline for minimal eukaryotic membrane perturbation, allowing researchers to accurately quantify the hemolytic potential of other, more cytotoxic antimicrobial peptides (e.g., melittin or certain bombinin H peptides). This application ensures that hemolysis observed in experimental samples is due to the test compound and not an artifact of the assay system or peptide solvent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bombinin-like peptides 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.